N-(5-bromo-2-methoxyphenyl)-2,2,2-trifluoroacetamide
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Overview
Description
N-(5-bromo-2-methoxyphenyl)-2,2,2-trifluoroacetamide is an organic compound that belongs to the class of trifluoroacetamides It is characterized by the presence of a bromine atom at the 5th position and a methoxy group at the 2nd position on the phenyl ring, along with a trifluoroacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromo-2-methoxyphenyl)-2,2,2-trifluoroacetamide typically involves the following steps:
Trifluoroacetylation: The protected intermediate is then reacted with trifluoroacetic anhydride to introduce the trifluoroacetamide group, yielding the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems for precise control of reaction parameters.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include various substituted phenyl derivatives.
Oxidation Products: Oxidation can yield quinones or other oxidized phenyl derivatives.
Scientific Research Applications
N-(5-bromo-2-methoxyphenyl)-2,2,2-trifluoroacetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of N-(5-bromo-2-methoxyphenyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamide group can form hydrogen bonds and other interactions with the active site of enzymes, modulating their activity. The bromine and methoxy groups contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
N-(5-bromo-2-methoxyphenyl)methyl-2-chloroacetamide: This compound has a similar structure but with a chloroacetamide group instead of a trifluoroacetamide group.
5-bromo-2-methoxyphenyl mesylate: This compound features a mesylate group instead of the trifluoroacetamide group.
Uniqueness: N-(5-bromo-2-methoxyphenyl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the development of drug candidates with improved pharmacokinetic profiles .
Properties
Molecular Formula |
C9H7BrF3NO2 |
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Molecular Weight |
298.06 g/mol |
IUPAC Name |
N-(5-bromo-2-methoxyphenyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C9H7BrF3NO2/c1-16-7-3-2-5(10)4-6(7)14-8(15)9(11,12)13/h2-4H,1H3,(H,14,15) |
InChI Key |
APWXJECQSVDUEE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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